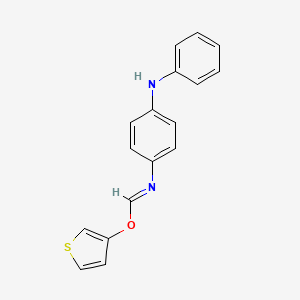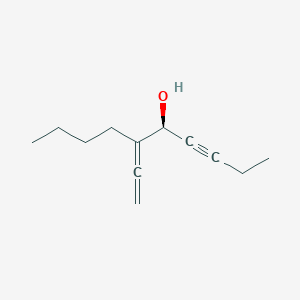
(5S)-6-Ethenylidenedec-3-YN-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-6-Ethenylidenedec-3-YN-5-OL is an organic compound with a unique structure characterized by the presence of an ethenylidene group, a triple bond, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-6-Ethenylidenedec-3-YN-5-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which undergo a series of reactions such as hydroboration-oxidation, Wittig reaction, and selective reduction to yield the desired compound. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(5S)-6-Ethenylidenedec-3-YN-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The ethenylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the triple bond results in an alkene or alkane.
Scientific Research Applications
(5S)-6-Ethenylidenedec-3-YN-5-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5S)-6-Ethenylidenedec-3-YN-5-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the ethenylidene and triple bond moieties can participate in various chemical reactions. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(5S)-6-Methylenedec-3-YN-5-OL: Similar structure but with a methylene group instead of an ethenylidene group.
(5S)-6-Ethenylidenedodec-3-YN-5-OL: Similar structure but with a longer carbon chain.
Uniqueness
(5S)-6-Ethenylidenedec-3-YN-5-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
651020-95-0 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
InChI |
InChI=1S/C12H18O/c1-4-7-9-11(6-3)12(13)10-8-5-2/h12-13H,3-5,7,9H2,1-2H3/t12-/m0/s1 |
InChI Key |
RLPDSDLJUCLCCA-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@H](C#CCC)O |
Canonical SMILES |
CCCCC(=C=C)C(C#CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)

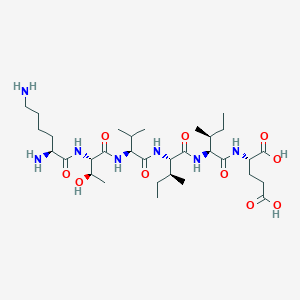
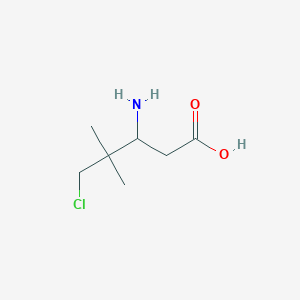
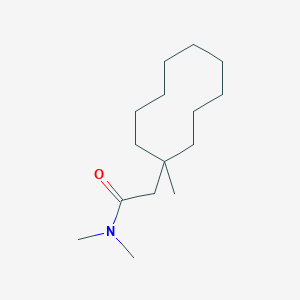
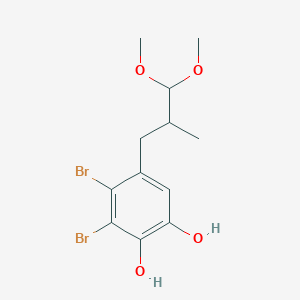
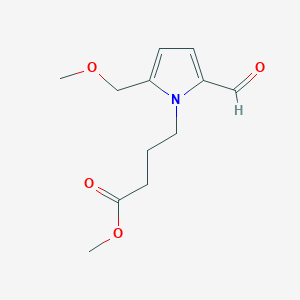
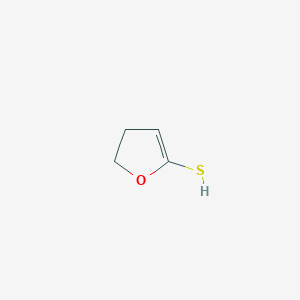
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)

![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
